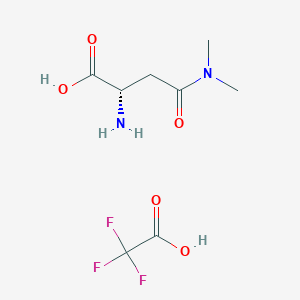
(2S)-2-amino-3-(dimethylcarbamoyl)propanoicacid,trifluoroaceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid is a complex organic molecule that combines an amino acid derivative with trifluoroacetic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid typically involves the protection of the amino group followed by the introduction of the dimethylcarbamoyl group. The process may include the following steps:
Protection of the Amino Group: The amino group is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Introduction of the Dimethylcarbamoyl Group: The protected amino acid is then reacted with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Deprotection: The protecting group is removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
The compound (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The trifluoroacetic acid moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid is studied for its potential interactions with enzymes and proteins. It can serve as a model compound for understanding amino acid derivatives.
Medicine
In medicine, this compound may have potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for therapeutic research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.
作用机制
The mechanism of action of (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the carbamoyl group can interact with enzymes. The trifluoroacetic acid moiety may enhance the compound’s stability and reactivity.
相似化合物的比较
Similar Compounds
Trifluoroacetic Acid: A strong acid used in various chemical reactions.
Dimethylcarbamoyl Chloride: Used in the synthesis of carbamates.
Amino Acids: Building blocks of proteins with similar structural features.
Uniqueness
The combination of an amino acid derivative with trifluoroacetic acid and a dimethylcarbamoyl group makes this compound unique. Its multifaceted structure allows for diverse applications and interactions, setting it apart from other similar compounds.
属性
分子式 |
C8H13F3N2O5 |
|---|---|
分子量 |
274.19 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-(dimethylamino)-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2O3.C2HF3O2/c1-8(2)5(9)3-4(7)6(10)11;3-2(4,5)1(6)7/h4H,3,7H2,1-2H3,(H,10,11);(H,6,7)/t4-;/m0./s1 |
InChI 键 |
LOZCHNLBYREUQI-WCCKRBBISA-N |
手性 SMILES |
CN(C)C(=O)C[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
CN(C)C(=O)CC(C(=O)O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[3-(4-bromophenyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13585683.png)
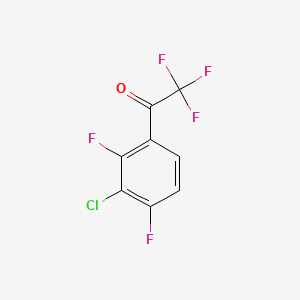
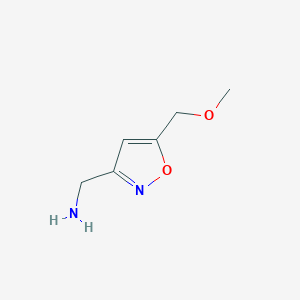
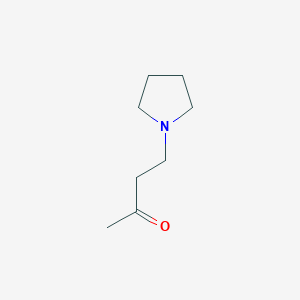
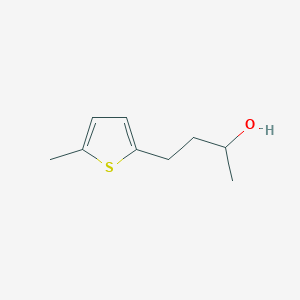
![2-[4-(Trifluoromethylthio)phenyl]oxirane](/img/structure/B13585713.png)
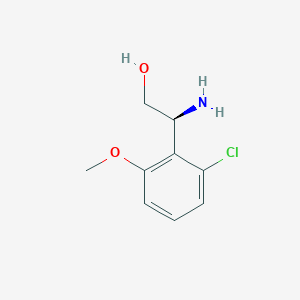

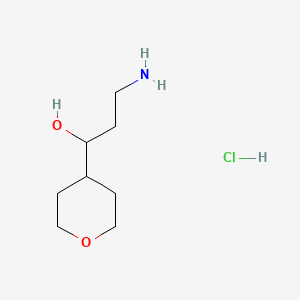
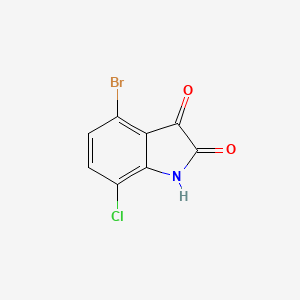
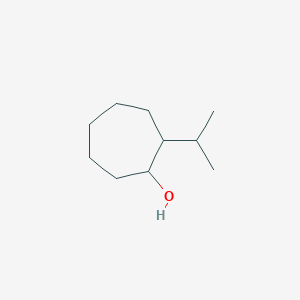
![2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide](/img/structure/B13585757.png)
![N-[(4-Chlorophenyl)methyl]-N'-[2-(piperazin-1-YL)ethyl]ethanediamide](/img/structure/B13585773.png)

